
4-Piperidinone, 1-hydroxy-3,5-dimethyl-2,6-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinone, 1-hydroxy-3,5-dimethyl-2,6-diphenyl- is a piperidine derivative that has garnered significant interest in the fields of organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1-hydroxy-3,5-dimethyl-2,6-diphenyl- typically involves multi-step organic reactions. One common method includes the catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate. This reaction is highly enantioselective and can be performed under mild conditions using catalysts such as nickel or palladium .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process often includes the use of protective groups and selective cleavage techniques to isolate the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinone, 1-hydroxy-3,5-dimethyl-2,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Zinc/acetic acid, catalytic hydrogenation.
Nucleophiles: Sodium hydride, lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions include various substituted piperidines and piperidinones, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-Piperidinone, 1-hydroxy-3,5-dimethyl-2,6-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Piperidinone, 1-hydroxy-3,5-dimethyl-2,6-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Its hydroxyl and piperidinone groups play a crucial role in binding to target molecules and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dimethyl-2,6-diphenylpiperidin-4-one
- 3a,7-Dimethyl-4,6-diphenyl-2-ethynyl-7a-hydroxyperhydropyrrolo[3,2-c]pyridine
Uniqueness
4-Piperidinone, 1-hydroxy-3,5-dimethyl-2,6-diphenyl- stands out due to its unique combination of substituents, which confer specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
677007-17-9 |
|---|---|
Molekularformel |
C19H21NO2 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
1-hydroxy-3,5-dimethyl-2,6-diphenylpiperidin-4-one |
InChI |
InChI=1S/C19H21NO2/c1-13-17(15-9-5-3-6-10-15)20(22)18(14(2)19(13)21)16-11-7-4-8-12-16/h3-14,17-18,22H,1-2H3 |
InChI-Schlüssel |
SXURWAZBGBNMII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(N(C(C(C1=O)C)C2=CC=CC=C2)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


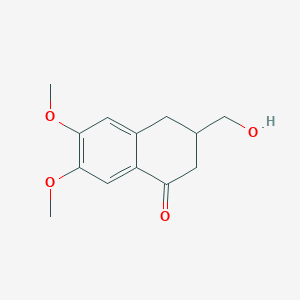
![1-[(Methyldisulfanyl)methyl]-4-nitrobenzene](/img/structure/B12531633.png)
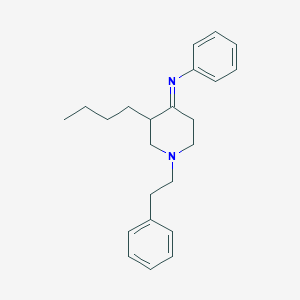
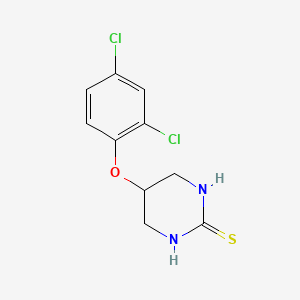

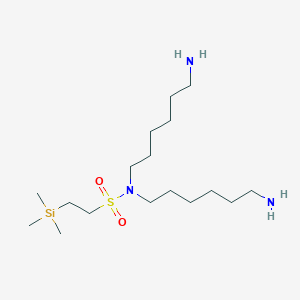
![2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid](/img/structure/B12531669.png)
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
![(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol](/img/structure/B12531680.png)


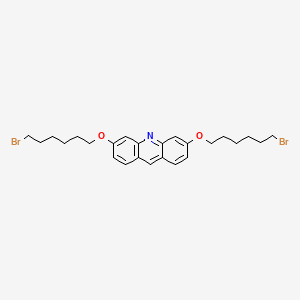
![6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12531692.png)
![1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12531694.png)
